

Investigating the toxicological profile of HC Yellow no. 10

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Compound of Interest

Compound Name: HC Yellow no. 10

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An In-depth Toxicological Profile of HC Yellow No. 10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of the semi-permanent hair dye ingredient, **HC Yellow No. 10** (B81), with the chemical name 1,5-di-(β -hydroxyethylamino)-2-nitro-4-chloro-benzene. The information is compiled from studies submitted to the Scientific Committee on Consumer Products (SCCP) of the European Commission, offering critical data for safety and risk assessment.

Executive Summary

HC Yellow No. 10 has been evaluated for its potential toxicological effects, including acute oral toxicity, skin and eye irritation, skin sensitization, and mutagenicity. The substance exhibits low acute oral toxicity and is classified as very slightly irritating to the eyes and slightly irritating to the skin. It is not considered a skin sensitizer. Furthermore, in vitro studies have concluded that **HC Yellow No. 10** does not have genotoxic potential. Currently, there is no data available on its carcinogenicity. The No Observed Adverse Effect Level (NOAEL) from a 28-day repeated dose oral toxicity study in rats was determined to be 125 mg/kg bw/day.

Physicochemical Properties

HC Yellow No. 10 is a secondary amine, which makes it susceptible to nitrosation. Therefore, it should not be used in combination with nitrosating substances, and the nitrosamine content should be below 50 ppb[1]. The stability of **HC Yellow No. 10** in marketed products has not been fully evaluated[1].

Toxicological Data Summary

The following tables summarize the key quantitative data from toxicological assessments of **HC Yellow No. 10**.

Table 1: Acute and Repeated Dose Toxicity

Endpoint	Species	Route	Value	Reference
Acute Oral Toxicity (LD ₅₀)	Rat	Oral	> 5000 mg/kg bw	[1]
28-Day Repeated Dose Toxicity (NOAEL)	Rat	Oral	125 mg/kg bw/day	[1]
Teratogenicity (Maternal and Foetal Toxicity)	Rat	Oral	No signs of toxicity at 500 mg/kg bw	[1]
Percutaneous Absorption	In vitro	Dermal	0.024% (without hair), 0.025% (with hair)	[1]

Table 2: Irritation and Sensitization

Endpoint	Species	Classification	Observations	Reference
Skin Irritation	Rabbit	Slightly irritating	Very slight erythema in 2/3 animals at 4 hours, resolved by day 1.	[1]
Eye Irritation	Rabbit	Very slightly irritating	Very slight chemosis and conjunctival redness in 1/3 animals, resolved by day 3.	[1]
Skin Sensitization (LLNA)	Mouse	Not a sensitizer	No noteworthy lymphoproliferation or dose-response relationship.	[1]

Table 3: Genotoxicity

Assay Type	Test System	Metabolic Activation	Result	Guideline	Reference
Bacterial Reverse Mutation Assay	Salmonella typhimurium TA98, TA100, TA102, TA1535, TA1537	With and without	Not mutagenic	OECD 471	[1]

Experimental Protocols

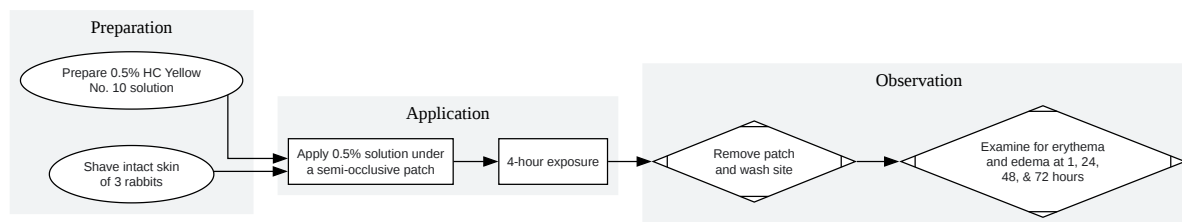
Detailed methodologies for the key toxicological studies are outlined below.

Acute Oral Toxicity

- Guideline: Based on standard acute oral toxicity testing protocols.
- Species: Rat.
- Test Substance: **HC Yellow No. 10**.
- Administration: Oral gavage.
- Dosage: A limit test was likely performed at 5000 mg/kg body weight.
- Observations: Animals were observed for mortality and clinical signs of toxicity for a specified period.
- Endpoint: The LD₅₀ was determined to be greater than 5000 mg/kg bw.

Skin Irritation

- Species: Rabbit (3 animals).
- Test Substance: 0.5% **HC Yellow No. 10**.
- Procedure: A 0.5% preparation of the test material was applied to the shaved intact skin of each rabbit under a semi-occlusive patch for 4 hours.
- Observations: The application sites were examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
- Scoring: Cutaneous reactions were graded. A very slight erythema (grade 1) was noted in 2 out of 3 animals on day 1 only[1]. A yellow coloration of the skin was observed in all animals on day 1, which could have masked very slight erythema in one animal[1].

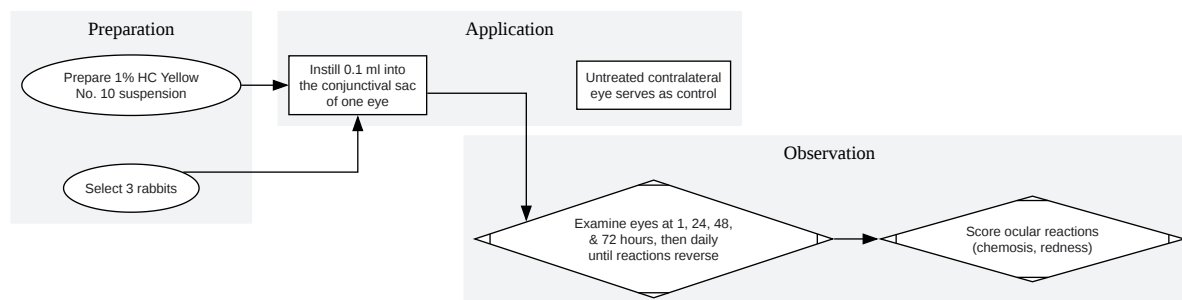


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Experimental workflow for the skin irritation study.

Eye Irritation

- Species: Rabbit (3 animals).
- Test Substance: 1% **HC Yellow No. 10** in a 0.5% methylcellulose suspension.
- Procedure: 0.1 ml of the test preparation was instilled into the conjunctival sac of one eye of each rabbit. The other eye served as a control.
- Observations: The eyes were examined for ocular reactions at 1, 24, 48, and 72 hours after instillation and daily thereafter until any reactions reversed.
- Results: A very slight chemosis was observed on day 1, and very slight redness of the conjunctiva was seen from day 1 to day 3 in one of the three animals^[1].

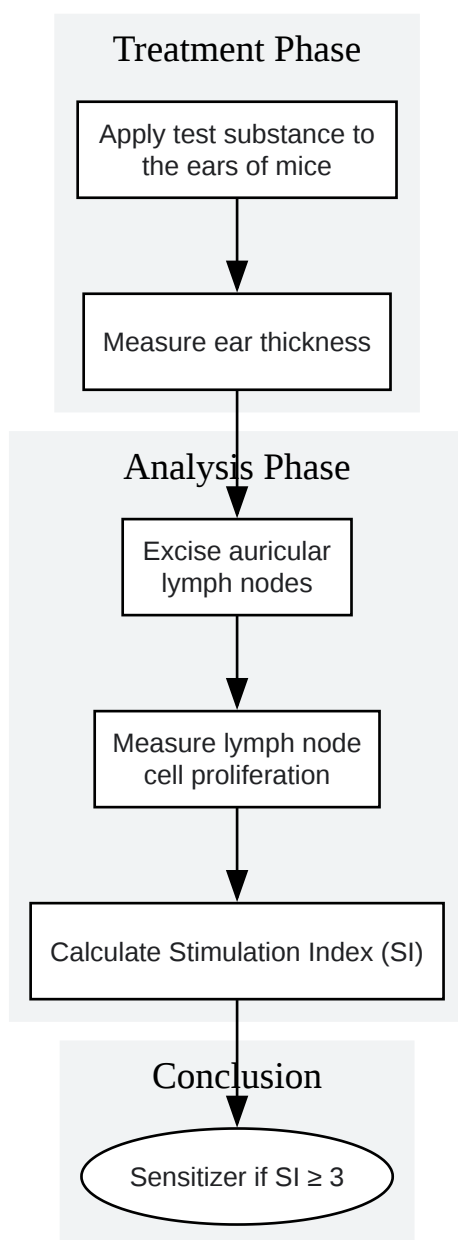


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Experimental workflow for the eye irritation study.

Skin Sensitization - Local Lymph Node Assay (LLNA)

- Species: Mouse.
- Test Substance: **HC Yellow No. 10**.
- Procedure: The test substance was applied to the ears of the mice. No significant irritation was observed in a preliminary test, so the highest practicable concentration was used in the main study.
- Endpoint: Lymph node cell proliferation was measured and expressed as a stimulation index (SI), which is the ratio of proliferation in the treated group to the control group.
- Results: No noteworthy increase in ear thickness, lymphoproliferation, or a dose-response relationship was observed, leading to the conclusion that **HC Yellow No. 10** is not a skin sensitizer[1].



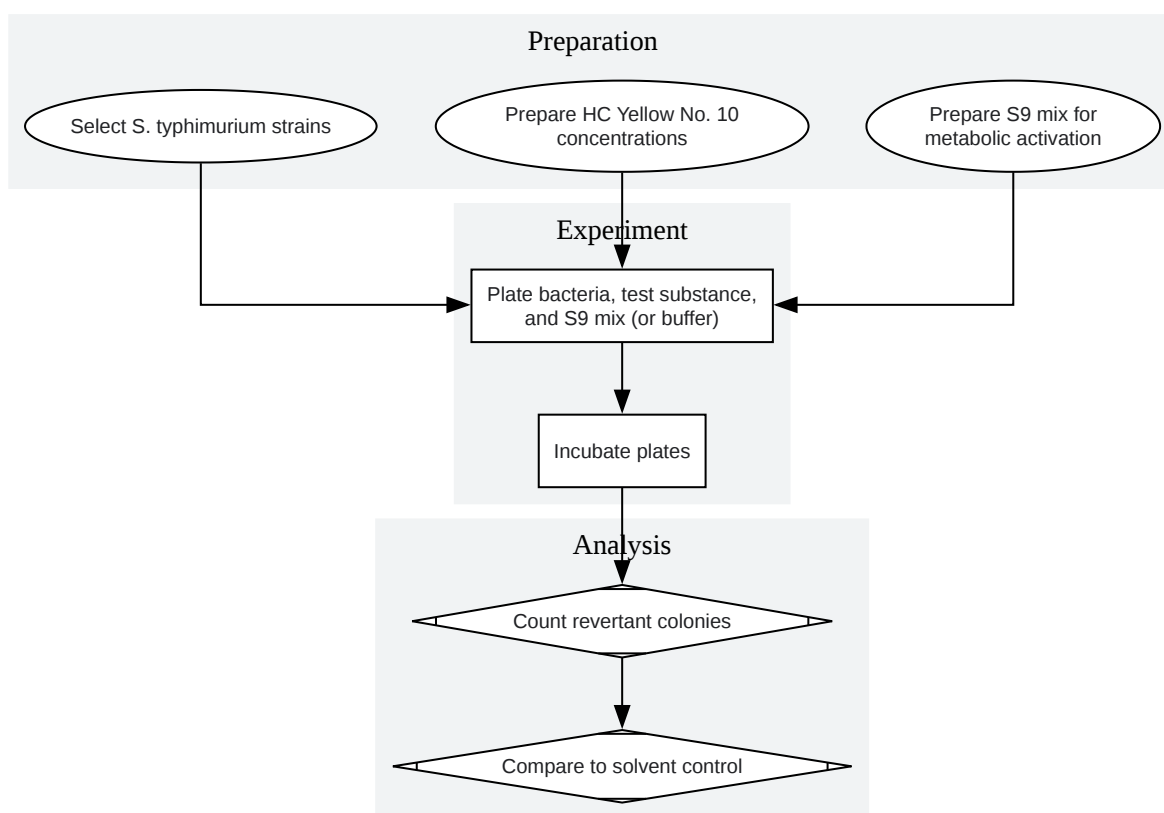
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Experimental workflow for the Local Lymph Node Assay (LLNA).

Mutagenicity/Genotoxicity - Bacterial Reverse Mutation Assay (Ames Test)

- Guideline: OECD 471.
- Test System: Salmonella typhimurium strains TA98, TA100, TA102, TA1535, and TA1537.

- Procedure: The assay was conducted in two independent experiments, both with and without metabolic activation (S9 mix). The test substance was tested in triplicate.
- Endpoint: The number of revertant colonies was counted and compared to the solvent control. A substance is considered mutagenic if it causes a dose-dependent, reproducible increase in the number of revertant colonies.
- Results: **HC Yellow No. 10** was found to be not mutagenic in this assay[1].



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Workflow for the Bacterial Reverse Mutation Assay (Ames Test).

Signaling Pathways and Mechanism of Toxicity

No specific adverse outcome pathways or signaling pathways have been identified for **HC Yellow No. 10**. The available data suggests a low toxicological potential, with effects limited to mild, reversible local irritation at high concentrations. The lack of mutagenic activity indicates that it does not directly interact with DNA to cause mutations.

Conclusion

Based on the available toxicological data, **HC Yellow No. 10** exhibits a favorable safety profile for its intended use in semi-permanent hair coloring products at a maximum on-head concentration of 0.1%^[1]. It has low acute oral toxicity, is only slightly irritating to the skin and eyes, is not a skin sensitizer, and is not mutagenic in the Ames test. The NOAEL from a 28-day oral study in rats provides a basis for risk assessment for repeated exposure. The lack of carcinogenicity data remains a data gap. The SCCP is of the opinion that the use of HC Yellow n°10 itself as a semi-permanent hair dye at an on-head concentration of maximum 0.1% does not pose a risk to the health of the consumer^[1].

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References

- 1. ec.europa.eu [ec.europa.eu]
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